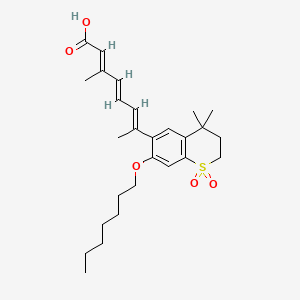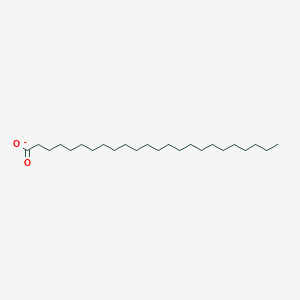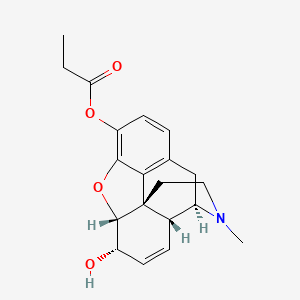
(2S)-2,3-dihydroxypropanoic acid
Übersicht
Beschreibung
(2S)-2,3-dihydroxypropanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative. It is a chiral molecule with two stereoisomers, L-threo and D-erythro. DOPS is synthesized from the amino acid L-serine via a series of enzymatic reactions. It has been found to have various biochemical and physiological effects and has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Sensing Applications
(2S)-2,3-dihydroxypropanoic acid: , due to its diol group, can interact with boronic acids. This interaction is pivotal in various sensing applications, particularly in the detection of cis-diols which are prevalent in saccharides. This property is exploited in the development of sensors for glucose monitoring, which is crucial for diabetes management .
Biological Labelling and Protein Manipulation
The compound’s ability to bind with boronic acids also facilitates biological labelling and protein manipulation. It can be used to modify proteins, which is essential in understanding protein functions and interactions. This application is significant in the study of proteomics and targeted drug delivery systems .
Separation Technologies
In separation technologies, (2S)-2,3-dihydroxypropanoic acid can be used to create affinity columns that selectively bind to certain molecules. This is particularly useful in the purification of biomolecules, such as in the separation of glycoproteins and other diol-containing compounds .
Therapeutics Development
The interaction of (2S)-2,3-dihydroxypropanoic acid with boronic acids has therapeutic potential. It can be used in the design of prodrugs that target cancer cells or in the controlled release of insulin for diabetes treatment. The compound’s specificity to certain biological markers can be harnessed to develop targeted therapies .
Synthetic Biology and Biomanufacturing
In synthetic biology, (2S)-2,3-dihydroxypropanoic acid can be part of multienzyme complexes that catalyze a series of reactions efficiently. This application is promising in biomanufacturing, where the compound can play a role in the production of high-value chemicals through enzymatic cascades .
Enzyme Optimization
The compound can also be used in enzyme optimization. By acting as a substrate or an intermediate, it can enhance the catalytic efficiency of enzymes. This is particularly relevant in the production of trehalose, where enzyme optimization leads to higher conversion rates .
Wirkmechanismus
Target of Action
(2S)-2,3-Dihydroxypropanoic acid, also known as L-lactic acid, primarily targets enzymes involved in metabolic pathways. It is a key intermediate in various biochemical pathways and plays a crucial role in several biological processes .
Mode of Action
The compound interacts with its targets, such as enzymes, by binding to their active sites, thereby influencing their activity. This interaction can lead to changes in the metabolic processes within the cell, affecting the synthesis and breakdown of different biomolecules .
Biochemical Pathways
(2S)-2,3-Dihydroxypropanoic acid is involved in several biochemical pathways. It is a product of glycolysis and can be used in the citric acid cycle, a crucial pathway for energy production. It can also be converted back to glucose via gluconeogenesis. Furthermore, it plays a role in the fermentation process under anaerobic conditions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2S)-2,3-dihydroxypropanoic acid are as follows:
- Absorption : It is rapidly absorbed in the digestive system .
- Metabolism : It is metabolized primarily in the liver, but also in other tissues. The compound can be converted into pyruvate, a key intermediate in various metabolic pathways .
- Excretion : It is excreted in the urine and expired air as carbon dioxide .
These properties influence the bioavailability of the compound, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.
Result of Action
The action of (2S)-2,3-dihydroxypropanoic acid at the molecular and cellular level results in several effects. It plays a vital role in energy production, as it is involved in both glycolysis and the citric acid cycle. It also impacts the redox balance within the cell and can influence the pH in biological systems .
Action Environment
The action, efficacy, and stability of (2S)-2,3-dihydroxypropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Temperature can also impact the rate of chemical reactions involving the compound .
Eigenschaften
IUPAC Name |
(2S)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182557 | |
| Record name | Glyceric acid, l- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S)-2,3-dihydroxypropanoic acid | |
CAS RN |
28305-26-2 | |
| Record name | L-Glyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28305-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceric acid, l- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028305262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceric acid, l- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O316U8TKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)



![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)




![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B1234220.png)
![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
![(3R,7S)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234224.png)

